molecular formula C22H19O4P B12890107 1-(2H-1,3-Benzodioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one CAS No. 89084-30-0

1-(2H-1,3-Benzodioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one

Cat. No.: B12890107
CAS No.: 89084-30-0
M. Wt: 378.4 g/mol
InChI Key: QZLOSFFRCXBAHJ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one is a complex organic compound featuring a benzo[d][1,3]dioxole ring and a diphenylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of palladium-catalyzed arylation reactions and Noyori asymmetric hydrogenation . Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

89084-30-0

Molecular Formula

C22H19O4P

Molecular Weight

378.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-diphenylphosphorylpropan-1-one

InChI

InChI=1S/C22H19O4P/c1-16(22(23)17-12-13-20-21(14-17)26-15-25-20)27(24,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3

InChI Key

QZLOSFFRCXBAHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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